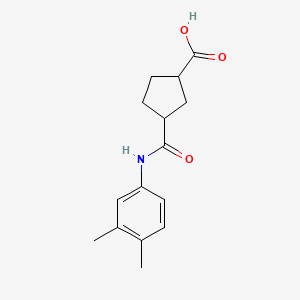
3-((3,4-Dimethylphenyl)carbamoyl)cyclopentanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3,4-Dimethylphenyl)carbamoyl)cyclopentanecarboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a carbamoyl group attached to a 3,4-dimethylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dimethylphenyl)carbamoyl)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with 3,4-dimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-((3,4-Dimethylphenyl)carbamoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
科学的研究の応用
3-((3,4-Dimethylphenyl)carbamoyl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-((3,4-Dimethylphenyl)carbamoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
Cyclopentanecarboxylic acid derivatives: Compounds with similar cyclopentane and carboxylic acid structures.
Carbamoyl-substituted compounds: Molecules with carbamoyl groups attached to aromatic or aliphatic moieties.
Uniqueness
3-((3,4-Dimethylphenyl)carbamoyl)cyclopentanecarboxylic acid is unique due to the presence of both a cyclopentane ring and a 3,4-dimethylphenyl carbamoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
生物活性
3-((3,4-Dimethylphenyl)carbamoyl)cyclopentanecarboxylic acid, a compound characterized by its unique cyclopentane structure and functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H21NO3, with a molecular weight of 275.34 g/mol. Its structure includes a cyclopentane ring substituted with a carbamoyl group and a dimethylphenyl moiety, which may contribute to its biological properties.
Pharmacological Effects
Research indicates that compounds within the cyclopentane carboxylic acid family exhibit a range of pharmacological activities. Notably:
- Analgesic Activity : Cyclopentane carboxylic acids have been identified as potent inhibitors of voltage-gated sodium channels (NaV1.7), which are crucial in pain signaling pathways. For instance, a related compound was shown to exhibit robust analgesic effects in transgenic mouse models .
- Anti-inflammatory Properties : Some derivatives have displayed anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways, although specific data on this compound are still emerging.
Study on Analgesic Properties
A recent study explored the analgesic potential of cyclopentane carboxylic acids. The results indicated that certain analogs exhibited significant pain relief in animal models through selective inhibition of NaV1.7 channels . While this study did not directly test this compound, it suggests potential pathways for further investigation.
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(2,6-Dimethylphenyl)carbamoylcyclohexanecarboxylic acid | Similar cyclohexane backbone; different phenyl substitution | Different analgesic profile |
| N-(3,4-Dimethylphenyl)glycine | Contains an amino group instead of a carboxylic acid | Potentially different pharmacological effects |
| 3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid | Hydroxypropanoic structure; retains dimethylphenyl group | Varying solubility and reactivity |
This table highlights how structural variations can lead to differing biological activities among related compounds.
特性
IUPAC Name |
3-[(3,4-dimethylphenyl)carbamoyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-9-3-6-13(7-10(9)2)16-14(17)11-4-5-12(8-11)15(18)19/h3,6-7,11-12H,4-5,8H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRASFFDIGLTBKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCC(C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














